An In-Depth Technical Guide to Methyl 5-amino-2,4-dimethylbenzoate: A Key Intermediate in Modern Drug Discovery
An In-Depth Technical Guide to Methyl 5-amino-2,4-dimethylbenzoate: A Key Intermediate in Modern Drug Discovery
Introduction: The Strategic Importance of Substituted Aminobenzoates
In the landscape of contemporary drug discovery, the rational design of small molecules hinges on the availability of versatile chemical scaffolds. Among these, substituted aminobenzoates have emerged as a cornerstone for the synthesis of a multitude of therapeutic agents. Their inherent structural modularity, which allows for functionalization at the amino and carboxyl moieties, as well as on the aromatic ring, provides a gateway to a vast chemical space with diverse pharmacological activities.[1] These building blocks are integral to the development of novel treatments for a range of diseases, including cancer, microbial infections, and inflammatory conditions.
This guide focuses on a specific, strategically substituted member of this class: Methyl 5-amino-2,4-dimethylbenzoate . With its CAS Number 140112-97-6 , this compound offers a unique combination of electronic and steric properties that make it a valuable intermediate for medicinal chemists.[2] The presence of two methyl groups on the benzene ring, in addition to the amino and methyl ester functionalities, allows for fine-tuning of a molecule's physicochemical properties, such as solubility and metabolic stability, which are critical for optimizing drug candidates.[3] This document will provide an in-depth exploration of the synthesis, properties, and applications of Methyl 5-amino-2,4-dimethylbenzoate, tailored for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and chemical characteristics is fundamental to its effective utilization in synthesis. The key properties of Methyl 5-amino-2,4-dimethylbenzoate are summarized below.
| Property | Value | Reference |
| CAS Number | 140112-97-6 | [2][4][5] |
| Molecular Formula | C₁₀H₁₃NO₂ | [2][4][5] |
| Molecular Weight | 179.22 g/mol | [2][4][5] |
| Boiling Point (Predicted) | 300.8 ± 37.0 °C | [4][5] |
| Density (Predicted) | 1.105 ± 0.06 g/cm³ | [4][5] |
| Storage | Room temperature | [4][5] |
Spectroscopic Analysis
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the two aromatic protons, the amino group protons, the methyl ester protons, and the two aromatic methyl group protons. The aromatic protons would likely appear as singlets due to their substitution pattern. |
| ¹³C NMR | Resonances for the ten carbon atoms, including the carbonyl carbon of the ester, the six aromatic carbons, the methyl ester carbon, and the two aromatic methyl carbons.[1][6][7] |
| FT-IR | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, C=O stretching of the ester, and C-N and C-O stretching.[8][9][10][11][12] |
| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight of 179.22.[13] |
Synthesis and Mechanistic Insights
The most logical and widely practiced synthetic route to compounds of this nature is the reduction of the corresponding nitro-substituted precursor. This transformation is highly efficient and selective, making it a staple in medicinal chemistry workflows.[14][15]
Synthetic Workflow: From Nitro Precursor to Amino Intermediate
The synthesis of Methyl 5-amino-2,4-dimethylbenzoate is predicated on the reduction of Methyl 2,4-dimethyl-5-nitrobenzoate. This process is typically achieved through catalytic hydrogenation.
Caption: Synthetic pathway for Methyl 5-amino-2,4-dimethylbenzoate.
Detailed Experimental Protocol: Catalytic Hydrogenation
The following protocol is a representative method for the synthesis of Methyl 5-amino-2,4-dimethylbenzoate, based on established procedures for the reduction of similar nitroaromatic compounds.[14][15]
Materials:
-
Methyl 2,4-dimethyl-5-nitrobenzoate
-
Palladium on carbon (10% Pd/C)
-
Methanol (reagent grade)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Standard hydrogenation apparatus
-
Round-bottom flask and standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Vessel Preparation: In a hydrogenation vessel, dissolve Methyl 2,4-dimethyl-5-nitrobenzoate in a suitable amount of methanol.
-
Catalyst Addition: Under an inert atmosphere, carefully add a catalytic amount of 10% Palladium on carbon to the solution. The catalyst loading is typically 5-10 mol% relative to the substrate.
-
Hydrogenation: Securely attach the vessel to the hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced with hydrogen.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1-4 atm) at room temperature.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.
-
Purification: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude Methyl 5-amino-2,4-dimethylbenzoate. The product can be further purified by column chromatography or recrystallization if necessary.
Self-Validating System: The successful synthesis can be validated by comparing the spectroscopic data of the product with the expected values and by the disappearance of the starting material's spot on the TLC plate.
Applications in Drug Discovery: A Versatile Building Block
The strategic placement of the amino and methyl groups on the benzene ring makes Methyl 5-amino-2,4-dimethylbenzoate a highly valuable intermediate in the synthesis of complex, biologically active molecules, particularly in the realm of kinase inhibitors.[14][16][17][18]
Role in Kinase Inhibitor Synthesis
Kinase inhibitors are a major class of targeted cancer therapies. The development of these drugs often involves the construction of heterocyclic cores that can effectively bind to the ATP-binding pocket of the target kinase. The amino group of Methyl 5-amino-2,4-dimethylbenzoate serves as a key nucleophile for the construction of these heterocyclic systems.
Caption: General workflow for kinase inhibitor synthesis.
The amino group can undergo nucleophilic aromatic substitution with a suitable electrophilic heterocycle, such as a chloropyrimidine or a similar scaffold. This is a common strategy for building the core of many kinase inhibitors. The methyl groups on the ring can provide beneficial steric interactions within the kinase's binding pocket and can also block potential sites of metabolism, thereby improving the drug's pharmacokinetic profile.
Conclusion
Methyl 5-amino-2,4-dimethylbenzoate is a prime example of a well-designed chemical building block that holds significant potential for accelerating drug discovery programs. Its synthesis is straightforward, and its strategic functionalization provides medicinal chemists with a versatile tool for creating novel therapeutic agents. The in-depth understanding of its properties and reactivity, as outlined in this guide, will empower researchers to fully leverage its potential in the development of next-generation medicines.
References
-
FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PubMed. [Link]
-
Methyl 5-amino-2,4-dimethylbenzoate - MySkinRecipes. [Link]
-
Methyl 5-amino-2,4-dimethylbenzoate (C10H13NO2) - PubChemLite. [Link]
-
Methyl 5-Amino-2-methylbenzoate | C9H11NO2 | CID 15049977 - PubChem - NIH. [Link]
-
Methyl 5-amino-2,4-dimethylbenzoate - MySkinRecipes. [Link]
-
Methyl 5-amino-2,4-dimethylbenzoate - MySkinRecipes. [Link]
-
Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [Link]
-
methyl 5-amino-2-methyl-3-nitrobenzoate - 88132-48-3, C9H10N2O4, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]
-
The 2900-cm⁻¹ region infrared spectra of methyl benzoate,... - ResearchGate. [Link]
-
METHYL 5-AMINO-2,4-DIMETHYLBENZOATE [P48098] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research. [Link]
-
Methyl 5-amino-2-nitrobenzoate | C8H8N2O4 | CID 11446896 - PubChem. [Link]
-
Discovering potent inhibitors against c-Met kinase: molecular design, organic synthesis and bioassay - The Royal Society of Chemistry. [Link]
-
Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents - PMC. [Link]
-
Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method - JOCPR. [Link]
-
Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - NIH. [Link]
-
Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds - PubMed. [Link]
-
FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole - PubMed. [Link]
-
Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed. [Link]
-
4-Amino-2-methylbenzoic acid - Optional[FTIR] - Spectrum - SpectraBase. [Link]
-
2-Methyl-4-oxo-4-phenylbutyronitrile (9e): 1H NMR (500 MHz, CDCl3) δ: 1 - The Royal Society of Chemistry. [Link]
-
Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. [Link]
-
Medicinal active applications of Dibenzofuran derivatives - ScienceIn Publishing. [Link]
-
FTIR spectra of 2-amino-5-methylpyridine and the complex - ResearchGate. [Link]
Sources
- 1. hmdb.ca [hmdb.ca]
- 2. chemuniverse.com [chemuniverse.com]
- 3. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl 5-amino-2,4-dimethylbenzoate [myskinrecipes.com]
- 5. Methyl 5-amino-2,4-dimethylbenzoate [myskinrecipes.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Methyl benzoate (93-58-3) 13C NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. researchgate.net [researchgate.net]
- 13. PubChemLite - Methyl 5-amino-2,4-dimethylbenzoate (C10H13NO2) [pubchemlite.lcsb.uni.lu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
